molecular formula C9H9N3O2 B13091384 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone CAS No. 551920-20-8

1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone

Cat. No.: B13091384
CAS No.: 551920-20-8
M. Wt: 191.19 g/mol
InChI Key: AAGSYRLSDSGSBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone typically involves the reaction of appropriate pyrazole and pyridazine derivatives under specific conditions. One common method includes the condensation of 6-methoxypyrazole with a suitable pyridazine derivative in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

551920-20-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)7-5-10-12-8(7)3-4-9(11-12)14-2/h3-5H,1-2H3

InChI Key

AAGSYRLSDSGSBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=NN2N=C1)OC

Origin of Product

United States

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